molecular formula C9H16O3 B14588716 Acetic acid--(1S,5R)-5-methylcyclohex-2-en-1-ol (1/1) CAS No. 61221-48-5

Acetic acid--(1S,5R)-5-methylcyclohex-2-en-1-ol (1/1)

Cat. No.: B14588716
CAS No.: 61221-48-5
M. Wt: 172.22 g/mol
InChI Key: CBVSRGGHANWFSJ-ZJLYAJKPSA-N
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Description

Acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol (1/1) is a compound that combines acetic acid with a specific stereoisomer of methylcyclohexenol This compound is characterized by its unique molecular structure, which includes a cyclohexene ring with a methyl group and a hydroxyl group in specific stereochemical positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol typically involves the reaction of acetic acid with (1S,5R)-5-methylcyclohex-2-en-1-ol. This can be achieved through esterification reactions, where the hydroxyl group of the cyclohexenol reacts with the carboxyl group of acetic acid under acidic conditions. Common catalysts for this reaction include sulfuric acid or p-toluenesulfonic acid, and the reaction is often carried out under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the cyclohexene ring can be reduced to form a saturated cyclohexane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are typical.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Formation of 5-methylcyclohex-2-en-1-one or 5-methylcyclohex-2-en-1-oic acid.

    Reduction: Formation of 5-methylcyclohexanol.

    Substitution: Formation of 5-methylcyclohex-2-en-1-yl chloride or bromide.

Scientific Research Applications

Acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the double bond in the cyclohexene ring play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing various biochemical pathways. Its effects are mediated through interactions with enzymes and receptors, modulating their activity and leading to specific physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid–(1S,5R,6R)-2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-ol (1/1)
  • Acetic acid–(1S,5R,6S)-6-(aminomethyl)bicyclo[3.2.0]hept-2-en-6-yl (1/1)

Uniqueness

Acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond in the cyclohexene ring. These structural features confer distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Properties

CAS No.

61221-48-5

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

acetic acid;(1S,5R)-5-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C7H12O.C2H4O2/c1-6-3-2-4-7(8)5-6;1-2(3)4/h2,4,6-8H,3,5H2,1H3;1H3,(H,3,4)/t6-,7-;/m1./s1

InChI Key

CBVSRGGHANWFSJ-ZJLYAJKPSA-N

Isomeric SMILES

C[C@@H]1CC=C[C@H](C1)O.CC(=O)O

Canonical SMILES

CC1CC=CC(C1)O.CC(=O)O

Origin of Product

United States

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